molecular formula C12H9ClO B167026 4-Chloro-4'-hydroxybiphenyl CAS No. 28034-99-3

4-Chloro-4'-hydroxybiphenyl

Cat. No. B167026
CAS RN: 28034-99-3
M. Wt: 204.65 g/mol
InChI Key: ICVFJPSNAUMFCW-UHFFFAOYSA-N
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Description

4-Chloro-4’-hydroxybiphenyl is a member of biphenyls and a member of monochlorobenzenes . It has a molecular formula of C12H9ClO and a molecular weight of 204.65 g/mol . It is also known by other names such as 4- (4-Chlorophenyl)phenol, 4-Chloro-4’-biphenylol, and 4’-chlorobiphenyl-4-ol .


Molecular Structure Analysis

The IUPAC name for 4-Chloro-4’-hydroxybiphenyl is 4- (4-chlorophenyl)phenol . The InChI string is InChI=1S/C12H9ClO/c13-11-5-1-9 (2-6-11)10-3-7-12 (14)8-4-10/h1-8,14H . The Canonical SMILES is C1=CC (=CC=C1C2=CC=C (C=C2)Cl)O .


Physical And Chemical Properties Analysis

4-Chloro-4’-hydroxybiphenyl is a solid at 20 degrees Celsius . It has a melting point of 145.0 to 148.0 °C . It is almost transparent in methanol .

Scientific Research Applications

1. Metabolism of 4-chlorobiphenyl by lichens

  • Summary of Application: Lichens from a variety of habitats were treated with 4-chlorobiphenyl (4-CB). All of them were shown to partially convert 4-CB to 4-chloro-4’-hydroxybiphenyl .
  • Methods of Application: The lichens were treated with 4-chlorobiphenyl and the conversion to 4-chloro-4’-hydroxybiphenyl was determined by means of radioactive tracers .
  • Results or Outcomes: The formation of the hydroxy derivative by Cladonia rangiferina and Lasallia papulosa was proven by isolation and chemical identification .

2. Metabolites of 4-chloro- and 4,4′-dichlorobiphenyl in rats

  • Summary of Application: 4-chloro-4’-hydroxybiphenyl and 4,4’-dichloro-3-hydroxybiphenyl were identified as metabolites of 4-chloro- and 4,4’-dichlorobiphenyl fed to rats .
  • Methods of Application: Rats were fed 4-chloro- and 4,4’-dichlorobiphenyl and the metabolites were identified .
  • Results or Outcomes: The study identified 4-chloro-4’-hydroxybiphenyl and 4,4’-dichloro-3-hydroxybiphenyl as metabolites .

3. Liquid Crystal Building Blocks

  • Summary of Application: 4-Chloro-4’-hydroxybiphenyl is used as a building block in the creation of liquid crystals .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

  • Summary of Application: 4-Chloro-4’-hydroxybiphenyl is used in the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
  • Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of Application: m-Aryloxy phenols, including 4-Chloro-4’-hydroxybiphenyl, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application: They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results or Outcomes: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety And Hazards

4-Chloro-4’-hydroxybiphenyl may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-(4-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFJPSNAUMFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022354
Record name 4-Chloro-4'-biphenylol
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-hydroxybiphenyl

CAS RN

28034-99-3
Record name 4′-Chloro-4-biphenylol
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Record name 4-Chloro-4'-biphenylol
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Record name 4-Chloro-4'-hydroxybiphenyl
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Record name 4-Chloro-4'-biphenylol
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Record name 4-Chloro-4'-hydroxybiphenyl
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Record name 4-(4-CHLOROPHENYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
MR McLean, U Bauer, AR Amaro… - Chemical research in …, 1996 - ACS Publications
… to confirm the previously reported production of 4-chloro-4‘-hydroxybiphenyl and 4-chloro-3‘,4‘-… ( 28) determined that 79% of the 4-chloro-4‘-hydroxybiphenyl isolated from the urine of a …
Number of citations: 193 pubs.acs.org
S Safe, BE Ellis, O Hutzinger - Canadian journal of …, 1976 - cdnsciencepub.com
Incubation of 4′-chloro-4-biphenylol with a mushroom tyrosinase preparation gave the catechol, 4′-chIoro-3,4-biphenyldiol as the sole in vitro metabolite. This compound was …
Number of citations: 7 cdnsciencepub.com
YH HAN, Y ISHIBASHI - Journal of Environmental Chemistry, 2013 - jstage.jst.go.jp
… The present work is focused on the degradation of 4-chloro-4'hydroxybiphenyl (4-CHBP, Fig. 1) one of PCB congener, as a model compound for the PCBs, by TiO2-catalyzed ozonation …
Number of citations: 1 www.jstage.jst.go.jp
PR Wallnöfer, G Engelhardt, S Safe, O Hutzinger - Chemosphere, 1973 - Elsevier
… The NMR and mass spectra (Figure 2) of this compound were identical with that of a synthetic sample I~ of 4-chloro-4'-hydroxybiphenyl which also showed no depression in a mixed …
Number of citations: 50 www.sciencedirect.com
WSG Maass, O Hutzinger, S Safe - Archives of Environmental …, 1975 - Springer
… In most lichens the main metabolic product was identified as 4-chloro-4'-hydroxybiphenyl on the basis of co-chromatography with authentic material. This product appeared especially …
Number of citations: 9 link.springer.com
JT Borlakoglu, JPG Wilkins, MP Quick… - … and Physiology Part C …, 1991 - Elsevier
… In vitro metabolism studies using [‘%I-4-chlorobiphenyl as substrate showed that razorbills metabolise this substrate to [‘4C]4-chloro-4’-hydroxybiphenyl at an average rate of 20pmol/…
Number of citations: 6 www.sciencedirect.com
S Safe, O Hutzinger, D Ecobichon - Experientia, 1974 - Springer
Identifizierung und Strukturaufklärung zweier Metaboliten von 4-Chorbiphenyl und 4, 4′-Dichlorbiphenyl mittels NMR-Spektroskopie.
Number of citations: 32 link.springer.com
JT Borlakoglu, KD Haegele, HJ Reich, RR Dils… - International journal of …, 1991 - Elsevier
… [‘4C]4-chloro-3’-hydroxybiphenyl (M,) and [i4C]4-chloro-4’-hydroxybiphenyl (M2) were the major metabolites formed by pigeon hepatic microsomes; however, the amounts formed were …
Number of citations: 15 www.sciencedirect.com
R Sietmann, M Gesell, E Hammer, F Schauer - Chemosphere, 2006 - Elsevier
… seems to be diminished by the decreased bioavailability of the compound, no considerable differences were observed between the degradation of 4-chloro-4′-hydroxybiphenyl and 4-…
Number of citations: 41 www.sciencedirect.com
MJS Dewar, K Narayanaswami - Journal of the American …, 1964 - ACS Publications
3, 4', 5-Trichloro-4-methoxybiphenyl.—The calculated amount of chlorine was passed into a solution of 4-chloro-4'-hydroxybiphenyl (0.68 g.) in acetic acid (7 ml.) and carbon …
Number of citations: 38 pubs.acs.org

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